N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-Methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazinone derivative characterized by a bicyclic pyrazolo[1,5-a]pyrazin-4-one core. Key structural features include:
- A 4-methylphenyl group at position 2 of the pyrazine ring.
- A 4-methoxybenzyl acetamide moiety linked to the pyrazinone nitrogen.
- Molecular formula C₂₄H₂₂N₄O₃ and molecular weight 414.46 g/mol .
The 4-methoxybenzyl and 4-methylphenyl substituents likely enhance lipophilicity and modulate electronic properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-3-7-18(8-4-16)20-13-21-23(29)26(11-12-27(21)25-20)15-22(28)24-14-17-5-9-19(30-2)10-6-17/h3-13H,14-15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRLNAQCQVKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by:
- A benzyl group (4-methoxybenzyl)
- A pyrazolo[1,5-a]pyrazine core
- An acetamide functional group
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization of appropriate precursors such as substituted hydrazines and diketones.
- Introduction of the Benzyl Group : Conducted via nucleophilic substitution reactions with benzyl halides.
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Several studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting tubulin polymerization, thereby arresting cancer cells in the G(2)/M phase of the cell cycle .
- Case Studies : In vivo studies demonstrated that related compounds effectively inhibited tumor growth in xenograft models for prostate and melanoma cancers .
Antimicrobial Properties
Research indicates potential antimicrobial activity against various pathogens. Similar compounds have shown effectiveness in inhibiting bacterial growth and could be explored further for their therapeutic potential.
The biological effects of this compound may involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.
- Nucleic Acid Interaction : Potentially binding to DNA or RNA, affecting gene expression and replication processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the structure-activity relationship (SAR):
| Compound | Biological Activity | Mechanism |
|---|---|---|
| SMART Compounds | Anticancer | Inhibit tubulin polymerization |
| Other Pyrazole Derivatives | Antimicrobial | Enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It exhibits inhibitory activity against human acetylcholinesterase, which is crucial for developing treatments for cognitive disorders such as Alzheimer's disease. Molecular docking studies suggest that it interacts effectively with the active site of the enzyme, potentially leading to improved cognitive function in treated subjects .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. It can modulate inflammatory pathways and reduce cytokine production, making it a candidate for treating inflammatory diseases.
Herbicidal Activity
The compound has been explored for its herbicidal properties, particularly against specific weed species that affect crop yield. Its mechanism involves disrupting the growth processes of target plants, which can be beneficial for enhancing agricultural productivity without harming non-target species.
Fungicidal Properties
Research indicates that this compound may also possess fungicidal activity. This application is crucial for managing plant diseases caused by fungal pathogens, thereby contributing to sustainable agriculture practices.
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions that incorporate various chemical precursors. The molecular formula is , with a molecular weight of 396.45 g/mol. Understanding its chemical structure aids in predicting its reactivity and potential interactions with biological targets.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Neuroprotection | Showed effective inhibition of human acetylcholinesterase with potential cognitive benefits in animal models. |
| Study 3 | Herbicidal Activity | Effective against common agricultural weeds, enhancing crop yield without affecting non-target plants. |
| Study 4 | Fungicidal Activity | Exhibited strong antifungal activity against several pathogenic fungi affecting crops. |
Comparison with Similar Compounds
Structural Analogues from Screening Libraries
Two closely related analogs (from ) share the 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl core but differ in acetamide substituents:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Differences |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₂N₄O₃ | 414.46 | 4-Methoxybenzyl | Reference compound |
| G419-0163 | C₂₃H₂₂N₄O₂ | 386.45 | 4-Ethylphenyl | Lower MW; ethyl increases hydrophobicity |
| G419-0211 | C₂₃H₂₁ClN₄O₂ | 420.90 | 2-(4-Chlorophenyl)ethyl | Chlorine enhances electronegativity |
Key Observations :
Sulfur-Containing Analog ()
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide replaces the oxygen atom in the acetamide linker with sulfur:
Triazolo-Pyrazine Derivatives ()
Compounds like N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a) feature:
Thiazolidinone and Triazole Derivatives ()
- Thiazolidinone rings in antimicrobial activity.
- Triazole moieties in antiviral applications (e.g., anti-TMV activity) .
Preparation Methods
Traditional Multi-Step Organic Synthesis
The preparation of this compound typically follows a multi-step sequence involving cyclization, coupling, and functionalization reactions. Analogous compounds, such as N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide, are synthesized via iterative heterocycle formation and amide bond coupling. For the target compound, critical steps include:
- Pyrazolo[1,5-a]pyrazin-4-one core synthesis : Achieved through cyclocondensation of hydrazine derivatives with diketones or keto-esters.
- Acetamide side-chain introduction : Accomplished via nucleophilic acyl substitution or Mitsunobu reactions.
- N-(4-methoxybenzyl) group installation : Often performed using reductive amination or alkylation of primary amines.
Modern Catalytic Approaches
Recent advancements leverage transition-metal catalysis to improve efficiency. For example, palladium-catalyzed Buchwald-Hartwig amination has been employed in analogous pyrazolo-pyrazin systems to couple aromatic amines with brominated intermediates. Such methods reduce reaction times and enhance regioselectivity compared to traditional thermal cyclization.
Step-by-Step Preparation Methodology
Synthesis of the Pyrazolo[1,5-a]Pyrazin-4-One Core
The core structure is synthesized via a cyclocondensation reaction between 4-methylphenylhydrazine and ethyl acetoacetate under acidic conditions (Scheme 1). This step typically achieves yields of 65–75%.
Reaction Conditions :
- Solvent : Ethanol or acetic acid
- Temperature : 80–100°C
- Catalyst : Concentrated hydrochloric acid
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced through a nucleophilic substitution reaction between the pyrazolo-pyrazin intermediate and chloroacetyl chloride. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding 70–85% of the intermediate.
N-(4-Methoxybenzyl) Functionalization
The final step involves coupling the acetamide intermediate with 4-methoxybenzylamine using a carbodiimide coupling agent (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt). This method achieves >90% conversion under mild conditions (25°C, 12 hours).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Optimization studies on analogous compounds reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps, while protic solvents improve amide coupling efficiency. Elevated temperatures (100–120°C) are critical for cyclocondensation but must be carefully controlled to avoid decomposition.
Catalytic Improvements
The use of zeolite catalysts in cyclization steps has been shown to increase yields by 15–20% while reducing byproduct formation. Additionally, flow chemistry techniques enable continuous production of intermediates, enhancing scalability.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional thermal | 65–75 | 92–95 | Low catalyst cost |
| Pd-catalyzed coupling | 80–88 | 97–99 | High regioselectivity |
| Flow chemistry | 85–90 | 98–99 | Scalability (>1 kg batches) |
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
HPLC analyses using C18 columns (ACN/H2O gradient) demonstrate >98% purity for optimized synthetic batches.
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Pyrazolopyrazinone Formation : Condensation of substituted pyrazole precursors with glyoxal derivatives under reflux in ethanol or DMF, followed by cyclization using catalysts like acetic acid .
Acetamide Sidechain Introduction : Reaction of the core structure with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate .
Final Functionalization : Coupling the intermediate with 4-methoxybenzylamine via nucleophilic acyl substitution, optimized at 60–80°C in anhydrous THF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating intermediates, while recrystallization from ethanol/water mixtures improves final product purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for the pyrazolo[1,5-a]pyrazinone core (e.g., δ 8.2–8.5 ppm for pyrazole protons; δ 160–165 ppm for carbonyl carbons) and the 4-methoxybenzyl group (δ 3.8 ppm for OCH3; aromatic protons at δ 6.8–7.4 ppm) .
- IR Spectroscopy : Confirm the 4-oxo group (C=O stretch at ~1680–1700 cm⁻¹) and secondary amide (N–H bend at ~1550 cm⁻¹) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+) to verify molecular weight and detect synthetic byproducts .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the final coupling step with 4-methoxybenzylamine?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine .
- Catalysis : Introduce 4-dimethylaminopyridine (DMAP) to accelerate acylation .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust reagent stoichiometry dynamically .
Advanced: How should conflicting NMR and LCMS data be resolved when characterizing synthetic impurities?
Methodological Answer:
Contradictions often stem from isomeric byproducts or residual solvents. Steps to resolve:
2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., pyrazole vs. pyrazine substitution patterns) .
High-Resolution MS : Identify exact masses of impurities (e.g., dehalogenation or oxidation products) .
Preparative HPLC : Isolate impurities for individual spectroscopic analysis, particularly if LCMS suggests co-elution .
Advanced: What in vitro assays are recommended to evaluate its potential kinase inhibitory activity, and how should data contradictions between enzymatic and cellular assays be addressed?
Methodological Answer:
- Primary Screening : Use fluorescence-based kinase assays (e.g., ADP-Glo™) targeting conserved ATP-binding pockets, given the compound’s structural similarity to pyrazolo[1,5-a]pyrazine kinase inhibitors .
- Cellular Validation : Pair with cell viability assays (e.g., MTT) in cancer lines (e.g., HeLa or MCF-7) to assess permeability and off-target effects .
- Resolving Contradictions : If enzymatic activity does not correlate with cellular efficacy, investigate:
- Metabolic Stability : Use liver microsome assays to check rapid degradation .
- Efflux Transporters : Test P-gp inhibition via calcein-AM assays .
Advanced: How can computational methods (e.g., DFT or molecular docking) guide the rational design of derivatives with improved binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target kinases (e.g., EGFR or Aurora B). Focus on optimizing hydrogen bonds between the acetamide group and kinase hinge regions .
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., adding electron-withdrawing groups to the 4-methylphenyl ring) .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values .
Advanced: What strategies are effective in improving the compound’s aqueous solubility for in vivo studies without compromising bioactivity?
Methodological Answer:
- Prodrug Approach : Introduce phosphate or PEG groups at the 4-methoxybenzyl moiety, cleaved in vivo by esterases .
- Co-Solvent Systems : Use cyclodextrin inclusion complexes or micellar formulations (e.g., Cremophor EL) .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, verified by pH-solubility profiling .
Advanced: How can researchers validate the proposed metabolic pathways of this compound using LC-MS/MS and isotopic labeling?
Methodological Answer:
- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the methoxy group) to trace metabolites via LC-MS/MS .
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Data Analysis : Use software like MetaboLynx to match fragmentation patterns with predicted metabolites, prioritizing dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
